molecular formula C18H24N6O2 B2644090 3-Methyl-7-(methylethyl)-1-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trih ydropurine-2,6-dione CAS No. 1013991-24-6

3-Methyl-7-(methylethyl)-1-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trih ydropurine-2,6-dione

Cat. No. B2644090
CAS RN: 1013991-24-6
M. Wt: 356.43
InChI Key: RJILHENUONVLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(methylethyl)-1-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trih ydropurine-2,6-dione is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Studies and Chemical Properties

  • Synthesis of Antibacterial Compounds : Research involving the synthesis of derivatives from similar pyrazolone compounds has led to the discovery of compounds with potential antibacterial properties. For example, the condensation of methylpyrazol with substituted benzaldehydes and subsequent reactions have produced compounds screened for their antibacterial activities, highlighting the chemotherapeutic potential of such derivatives (Ahmed et al., 2006).

  • Heterocyclizations and Synthesis of Pyrazolo[1,5-a]-pyrimidin-5(4H)-ones : Cyclocondensation reactions involving pyrazol amines with various unsaturated compounds have been explored for synthesizing novel heterocyclic compounds. These synthetic pathways reveal the versatility of pyrazol derivatives in forming complex molecular structures with potential biological activity (Lipson et al., 2006).

  • Iron-catalyzed Oxidative Synthesis : Iron-catalyzed reactions have been used to efficiently synthesize methylene-bridged bis-1,3-dicarbonyl compounds from dicarbonyl compounds and N,N-dimethylaniline. This method demonstrates an innovative approach to creating complex molecules from simpler precursors, which could be applicable to the synthesis or modification of compounds similar to the one (Li et al., 2009).

  • Enolethers Synthesis : The synthesis of bipyrimidines from dialkoxy diones showcases the potential for creating diverse heterocyclic compounds through selective reactions. Such methodologies might be relevant for modifying or synthesizing variants of the queried compound to explore its chemical and biological properties (Effenberger & Barthelmess, 1995).

properties

IUPAC Name

3-methyl-7-propan-2-yl-1-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-8-9-22-16(25)14-15(21(7)18(22)26)19-17(23(14)10(2)3)24-13(6)11(4)12(5)20-24/h8,10H,1,9H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJILHENUONVLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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